3',4'-Dihydroxytrimethoprim

Description

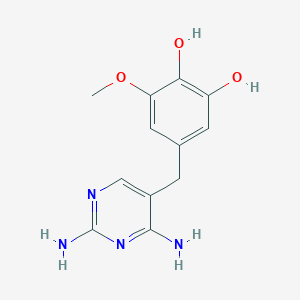

Structure

2D Structure

3D Structure

Properties

CAS No. |

71525-06-9 |

|---|---|

Molecular Formula |

C12H14N4O3 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16) |

InChI Key |

WVHDIARSSOXGNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Synthesis and Preparation of 3 ,4 Dihydroxytrimethoprim

Chemical Synthesis Pathways for Dihydroxylated Pyrimidine (B1678525) Derivatives

The artificial execution of chemical reactions to obtain a specific product is known as chemical synthesis. wikipedia.org For pyrimidine derivatives, a variety of synthetic strategies have been developed.

Precursor Compound Derivatization Strategies

The synthesis of pyrimidine rings often involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon fragment that has bifunctional groups. bu.edu.eg Common precursors for pyrimidine synthesis include β-dicarbonyl compounds, β-ketoesters, cyano compounds, and amidines. researchgate.net These starting materials react under controlled conditions to form the foundational pyrimidine ring structure, which can then be further modified.

For instance, substituted pyrimidines can be prepared from halogenated pyrimidines, which are often commercially available and serve as versatile intermediates for introducing various functional groups. researchgate.net Another approach involves the multi-step synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which starts from precursors like 5-aminopyrazole. nih.govbeilstein-journals.org The derivatization strategy for a target molecule like 3',4'-Dihydroxytrimethoprim would theoretically involve creating a suitably substituted pyrimidine precursor that can be coupled with a modified trimethoxybenzyl group or a precursor that allows for the later introduction of the dihydroxy functionality.

Regioselective Hydroxylation Methodologies

A significant challenge in the chemical synthesis of this compound is the regioselective hydroxylation of the aromatic ring of trimethoprim (B1683648). Achieving specific hydroxylation at the 3' and 4' positions while avoiding reactions at other positions on the benzyl (B1604629) ring is chemically complex. General methods for aromatic hydroxylation exist, but they often lack the high degree of selectivity required for this specific transformation, leading to a mixture of products that are difficult to separate. The literature predominantly points towards enzymatic methods for achieving this specific hydroxylation pattern, as seen in the metabolic pathways of trimethoprim. drugbank.comcambridge.org

Isolation and Purification Techniques for Synthetic Intermediates and the Final Product

Following a chemical or enzymatic synthesis, the target compound must be isolated and purified from a mixture containing reactants, solvents, catalysts, and byproducts. For pyrimidine derivatives and their metabolites, high-performance liquid chromatography (HPLC) is a widely used and effective technique. nih.gov A normal-phase HPLC method has been developed to determine therapeutic concentrations of trimethoprim and its N4-acetyl derivative, demonstrating its applicability for separating similar compounds. nih.gov

Other purification methods include centrifugal ultra-filtration and the use of specialized chromatography columns like Mightysil RP-4 GP. researchgate.netgoogle.com The purity of the final product is typically assessed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives was confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). nih.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, utilizes enzymes to perform chemical transformations. wikipedia.org This approach is particularly advantageous for reactions requiring high specificity, such as the regioselective hydroxylation of complex molecules. ucl.ac.ukmdpi.com The formation of this compound is a prime example of a biocatalytic process, occurring naturally during the metabolism of trimethoprim.

Identification of Biotransformation Systems for Aromatic Dihydroxylation

The in vivo conversion of Trimethoprim to its hydroxylated metabolites is carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.gov These enzymes are monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics. nih.gov

Specific CYP isoforms have been identified as being responsible for the hydroxylation of trimethoprim. The major metabolites are the 3'- and 4'-O-demethylated products, which are equivalent to hydroxylated forms. drugbank.com Research has shown that the majority of trimethoprim biotransformation is mediated by CYP2C9 and CYP3A4, with a smaller contribution from CYP1A2. drugbank.com Trimethoprim itself has been found to be a relatively selective inhibitor of the CYP2C8 enzyme in vitro. nih.govcapes.gov.brresearchgate.net

Beyond human metabolic systems, various microorganisms are known to perform regioselective hydroxylations on heterocyclic compounds. For example, the bacterium Rhodococcus erythropolis and the fungus Beauveria bassiana have been used to hydroxylate heteroaromatic compounds, including pyrimidines. researchgate.net Fungi from the Cunninghamella genus are also known to be effective in biotransformation studies, containing a rich set of cytochrome P450 enzymes capable of aromatic hydroxylation. nih.gov

| Enzyme/Organism | Substrate | Product(s) | Key Findings |

|---|---|---|---|

| Human CYP2C9, CYP3A4 | Trimethoprim | 3'-O-demethyl-trimethoprim, 4'-O-demethyl-trimethoprim | Major enzymes responsible for the primary metabolism of trimethoprim in humans. drugbank.com |

| Human CYP1A2 | Trimethoprim | Hydroxylated metabolites | Contributes to trimethoprim metabolism to a lesser extent. drugbank.com |

| Rhodococcus erythropolis | Pyrimidine derivatives | Hydroxylated pyrimidines | Able to regioselectively oxidize the C-2 and/or C-4 positions of the pyrimidine moiety. researchgate.net |

| Beauveria bassiana | Pyrimidine derivatives | 5-hydroxy-pyrimidine | Can regioselectively hydroxylate the C-5 position of the pyrimidine ring. researchgate.net |

| Cunninghamella species | Aromatic compounds | Aromatic hydroxylation products | Known to perform phase I (oxidative) biotransformations due to a rich set of P450 enzymes. nih.gov |

Enzyme Engineering for Enhanced this compound Production

While naturally occurring enzymes can produce this compound, their efficiency, stability, and specificity may not be optimal for industrial-scale production. Enzyme engineering offers powerful tools to improve these characteristics. longdom.orgmdpi.com Techniques such as directed evolution and site-directed mutagenesis can be used to create enzyme variants with enhanced properties. longdom.org

Directed evolution mimics the process of natural selection in a laboratory setting. It involves generating a large library of enzyme variants through random mutagenesis and then screening for those with improved activity towards a specific substrate or reaction. mdpi.com This approach could be applied to CYP enzymes like CYP2C9 or CYP3A4 to increase their catalytic turnover rate for the specific 3',4'-dihydroxylation of trimethoprim.

Enzymatic Biotransformation and Metabolism of 3 ,4 Dihydroxytrimethoprim Precursors

Identification of Cytochrome P450 (CYP) Isoforms in Trimethoprim (B1683648) Biotransformation to 3',4'-Dihydroxytrimethoprim

The oxidative metabolism of trimethoprim to its hydroxylated precursors, 3'- and 4'-hydroxytrimethoprim (also known as 3'- and 4'-desmethyl-trimethoprim), is a critical step. These precursors can undergo further oxidation to form this compound. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in identifying the specific isoforms involved in these initial hydroxylation reactions.

Multiple Cytochrome P450 isoforms contribute to the aromatic hydroxylation and O-demethylation of trimethoprim. The major contributors to the formation of 3'- and 4'-hydroxytrimethoprim are CYP3A4 and CYP2C9. nih.govjst.go.jp

CYP3A4: This isoform plays a significant role in the 4'-hydroxylation of trimethoprim. jst.go.jp Studies have shown that ketoconazole (B1673606), a selective inhibitor of CYP3A4, can inhibit the formation of 4'-hydroxytrimethoprim by up to 50%. jst.go.jp CYP3A4 is also involved in the formation of other trimethoprim metabolites, such as 1-N-oxide and Cα-OH-TMP. jst.go.jpnih.gov

CYP2C9: CYP2C9 is the primary enzyme responsible for the 3'-hydroxylation of trimethoprim. jst.go.jp Inhibition studies with sulfaphenazole (B1682705), a selective CYP2C9 inhibitor, demonstrated a reduction in the formation of 3'-hydroxytrimethoprim by up to 40%. jst.go.jp The biotransformation of trimethoprim appears to predominantly involve CYP2C9 and CYP3A4. nih.gov

CYP1A2: While CYP3A4 and CYP2C9 are the major players, CYP1A2 also contributes to the metabolism of trimethoprim, although to a lesser extent. nih.gov It is primarily involved in the formation of the 3-N-oxide metabolite. jst.go.jp

Other CYPs (CYP2C8, CYP2C19, CYP2D6, CYP2J2): Several other CYP isoforms have demonstrated the ability to catalyze the demethylation of trimethoprim. CYP2B6, CYP2C19, CYP2D6, and CYP2J2 are capable of catalyzing both 3'- and 4'-demethylation. drugbank.com Correlation studies have also pointed to the involvement of CYP2C8 in these demethylation reactions. drugbank.com Trimethoprim itself has been identified as a selective inhibitor of CYP2C8. scispace.comku.edu

The relative contributions of these enzymes can be summarized in the following table:

| CYP Isoform | Primary Role in Trimethoprim Metabolism |

|---|---|

| CYP3A4 | Major contributor to 4'-hydroxylation |

| CYP2C9 | Major contributor to 3'-hydroxylation |

| CYP1A2 | Minor contributor, primarily 3-N-oxidation |

| CYP2C8 | Contributes to 3'- and 4'-demethylation |

| CYP2C19 | Contributes to 3'- and 4'-demethylation |

| CYP2D6 | Contributes to 3'- and 4'-demethylation |

| CYP2J2 | Contributes to 3'- and 4'-demethylation |

The roles of specific CYP isoforms in trimethoprim metabolism have been elucidated through in vitro experiments with human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes. jst.go.jpku.edu These studies allow for the examination of metabolic pathways in a controlled environment.

In incubations with pooled HLMs, the formation of six primary oxidative metabolites of trimethoprim has been identified: 1-N-oxide, 3-N-oxide, 3'-hydroxytrimethoprim, 4'-hydroxytrimethoprim, Cα-OH-trimethoprim, and a Cα-NAC-adduct. ku.edunih.gov The formation kinetics for each of these metabolites were found to be consistent with single-enzyme Michaelis-Menten kinetics. jst.go.jp

The use of selective chemical inhibitors for different CYP isoforms in HLM incubations has been crucial in determining the contribution of each enzyme. For instance, the inhibition of 4'-hydroxytrimethoprim formation by ketoconazole points to the role of CYP3A4, while the inhibition of 3'-hydroxytrimethoprim formation by sulfaphenazole indicates the involvement of CYP2C9. jst.go.jp

Studies with a panel of 16 different HLM donors showed significant variability in the rates of formation of trimethoprim metabolites, reflecting the known inter-individual differences in CYP enzyme expression and activity. nih.gov Furthermore, experiments with individual recombinant CYP enzymes have confirmed the capacity of specific isoforms, such as CYP3A4 and CYP2C9, to produce the hydroxylated precursors of this compound. drugbank.com

The following table summarizes kinetic data from a study using pooled human liver microsomes:

| Metabolite | Vmax (pmol/min/mg protein) | Km (µM) |

|---|---|---|

| 3'-hydroxytrimethoprim | 134 ± 9 | 496 ± 63 |

| 4'-hydroxytrimethoprim | 56 ± 2 | 371 ± 40 |

Data adapted from in vitro studies with pooled human liver microsomes.

Contribution of Other Enzyme Systems to Aromatic Hydroxylation and Demethylation Reactions

While Cytochrome P450 enzymes are the primary drivers of phase I metabolism of trimethoprim, other enzyme systems can also be involved in biotransformation reactions. However, for the specific reactions of aromatic hydroxylation and demethylation leading to the precursors of this compound, the role of non-CYP enzymes appears to be minor.

Enzyme systems such as flavin-containing monooxygenases (FMOs) and aldehyde oxidase (AO) are known to participate in the metabolism of various xenobiotics. nih.govnih.govnih.gov FMOs catalyze the oxygenation of nucleophilic heteroatoms, and their involvement in drug metabolism is an area of ongoing research. nih.gov Aldehyde oxidase is a cytosolic enzyme with broad substrate specificity, capable of oxidizing aromatic and aliphatic aldehydes, as well as various heteroaromatic rings. nih.gov

In the context of trimethoprim, the available literature predominantly points towards CYP-mediated metabolism for the formation of its hydroxylated metabolites. nih.govjst.go.jpdrugbank.com While some studies have investigated the broader metabolism of trimethoprim, including phase II conjugation reactions, the direct contribution of FMOs or AO to the initial aromatic hydroxylation and O-demethylation steps is not well-documented. nih.gov It is plausible that these enzyme systems play a role in the metabolism of downstream metabolites or in minor metabolic pathways of trimethoprim. Further research is needed to fully elucidate the potential contribution of non-CYP enzymes to the formation of this compound precursors.

Detailed Elucidation of Metabolic Pathway Leading to this compound Formation

The formation of this compound is a multi-step process that begins with the oxidative metabolism of the parent trimethoprim molecule. The principal metabolites of trimethoprim are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives. drugs.com

The metabolic pathway leading to this compound can be conceptualized as follows:

Initial Hydroxylation/Demethylation: The process is initiated by the action of Cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, on the trimethoxybenzyl moiety of trimethoprim.

3'-Hydroxylation: CYP2C9 catalyzes the hydroxylation at the 3'-position, a demethylation reaction, to form 3'-hydroxytrimethoprim. jst.go.jp

4'-Hydroxylation: CYP3A4 catalyzes the hydroxylation at the 4'-position, another demethylation reaction, to form 4'-hydroxytrimethoprim. jst.go.jp

Sequential Hydroxylation: It is proposed that this compound is formed through a sequential hydroxylation mechanism. This means that either 3'-hydroxytrimethoprim undergoes a subsequent hydroxylation at the 4'-position, or 4'-hydroxytrimethoprim is hydroxylated at the 3'-position. The specific CYP isoforms involved in this second hydroxylation step are not as clearly defined as in the initial reactions.

Species-Specific Differences in Enzymatic Biotransformation Profiles

The enzymatic biotransformation of trimethoprim exhibits notable differences across various species. These variations are often attributable to differences in the expression and activity of metabolic enzymes, particularly the Cytochrome P450 isoforms.

Humans: In humans, approximately 10-20% of an administered dose of trimethoprim is metabolized, primarily in the liver, with the major metabolites being the 3'- and 4'-hydroxy derivatives and the 1- and 3-N-oxides. drugs.com The formation of the hydroxylated metabolites is predominantly mediated by CYP2C9 and CYP3A4. nih.govjst.go.jp

Rats: In rats, trimethoprim is also rapidly absorbed and extensively metabolized. jst.go.jp The metabolic pathways include O-demethylation, ring N-oxidation, and α-hydroxylation. jst.go.jp 3'-Demethyl-trimethoprim is a major metabolite, and 4'-demethyl-trimethoprim is excreted mainly as a glucuronide conjugate. jst.go.jp A study comparing the urinary metabolites in humans, dogs, and rats also highlighted species-specific differences in the formation of N-oxide metabolites. nih.gov

Pigs: In pigs, the main metabolic pathway for trimethoprim is O-demethylation to form 3'- and 4'-demethyl trimethoprim, followed by extensive conjugation with glucuronic acid and sulfate (B86663). nih.gov Over 90% of the metabolites in pig urine are in conjugated forms. nih.gov

These species-specific differences in metabolism are important considerations in preclinical drug development and for the extrapolation of animal data to humans.

Biochemical Mechanism of Action Studies

Enzymatic Target Interaction Analysis

The compound's interaction with its enzymatic target, Dihydrofolate Reductase (DHFR), is central to its biological activity. DHFR is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids. nih.govebi.ac.uk Inhibition of this enzyme disrupts DNA replication and cell growth. nih.gov

Investigation of Dihydrofolate Reductase (DHFR) Inhibition by 3',4'-Dihydroxytrimethoprim

This compound is recognized as an inhibitor of Dihydrofolate Reductase. However, its potency is significantly lower than that of its precursor, trimethoprim (B1683648). In vitro studies have demonstrated that this compound exhibits less than 10% of the DHFR inhibitory activity of trimethoprim when tested against the enzyme from Escherichia coli. vulcanchem.com The measured IC₅₀ value for this compound was 12 μM in these studies. vulcanchem.com This indicates that while it does interact with and inhibit the enzyme, a higher concentration of the compound is required to achieve the same level of inhibition as trimethoprim.

Comparative Enzyme Inhibition Kinetics (e.g., against Trimethoprim and other known inhibitors)

Enzyme inhibition kinetics provide a quantitative measure of an inhibitor's efficacy. The efficacy of an inhibitor is often expressed by its IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or its Kᵢ value (the inhibition constant).

A comparison between this compound and trimethoprim highlights a substantial difference in their inhibitory power against E. coli DHFR. Trimethoprim itself is a potent inhibitor with a reported Kᵢ value of 1.32 nM. nih.gov The significantly higher IC₅₀ value of 12 μM for this compound underscores its weaker inhibitory capacity. vulcanchem.com The type of reversible inhibition can be determined by analyzing the enzyme's kinetic data in the presence of the inhibitor, often using a Lineweaver-Burk plot. libretexts.org Common mechanisms include competitive inhibition, where the inhibitor binds to the active site, and noncompetitive inhibition, where the inhibitor binds to a different site. libretexts.org

| Compound | Target Enzyme | Inhibition Value | Value Type | Source |

|---|---|---|---|---|

| This compound | E. coli DHFR | 12 μM | IC₅₀ | vulcanchem.com |

| Trimethoprim | E. coli DHFR | 1.32 nM | Kᵢ | nih.gov |

Binding Affinity and Specificity Profiling against Relevant Enzymes

The potency of an enzyme inhibitor is directly related to its binding affinity for the target enzyme. Molecular docking studies on trimethoprim and its analogs show that modifications to the chemical structure can significantly alter the binding energy and affinity for DHFR. nih.gov For instance, trimethoprim has a calculated binding energy of -7.5 kcal/mol with human DHFR. nih.gov The introduction of hydroxyl groups at the 3' and 4' positions of the benzyl (B1604629) ring in this compound, as opposed to the methoxy (B1213986) groups in trimethoprim, alters the electronic and steric properties, likely resulting in a weaker interaction with the enzyme's active site and thus a lower binding affinity. This is consistent with the observed lower inhibitory activity. vulcanchem.com Designing analogs with moieties capable of forming additional interactions, such as ionic bonds with charged residues like Arg-57 in the active site, has been shown to dramatically increase binding affinity. nih.gov The specificity of these compounds is crucial, as inhibitors should ideally target the bacterial or parasitic enzyme while having minimal effect on the host's DHFR. montclair.edu

Cellular Pathway Perturbations

The inhibition of DHFR by compounds like this compound leads to significant disruptions in cellular metabolic pathways.

In Vitro Biochemical Assays for Target Engagement and Downstream Effects

A variety of in vitro biochemical assays are employed to confirm that a compound interacts with its intended target within a cell and to measure the subsequent effects on cellular pathways. bioduro.comwuxibiology.com These assays are fundamental in early-stage drug discovery for lead identification and optimization. bioduro.com

To measure direct target engagement and enzymatic inhibition, several methods can be used:

Enzymatic Assays: These directly measure the activity of the target enzyme (e.g., DHFR) in the presence of varying concentrations of the inhibitor to determine values like IC₅₀. wuxibiology.com

Fluorescence-Based Assays: Techniques such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to study binding events and catalytic activity. evotec.com

Radiometric Assays: These assays use radioactively labeled substrates to monitor the enzymatic reaction. evotec.com

Downstream effects of DHFR inhibition, such as the depletion of tetrahydrofolate and its impact on nucleotide synthesis, can also be measured. nih.gov Assays can be designed to quantify the levels of key metabolites in the folate pathway or to measure the rate of DNA synthesis. nih.gov

| Assay Type | Purpose | Examples/Readouts |

|---|---|---|

| Enzymatic Assays | Measure direct enzyme inhibition | IC₅₀, Kᵢ determination |

| Binding Assays | Quantify compound-target interaction | Fluorescence Polarization (FP), AlphaScreen®, Thermal Shift Assay |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells | Measures changes in protein thermal stability |

| Metabolite Quantification | Measure downstream pathway effects | LC/MS to measure nucleotide or folate levels |

Exploration of Novel Biochemical Pathways Affected by this compound

While the primary activity of this compound is linked to DHFR inhibition, it is conceivable that it could interact with other cellular targets or perturb other biochemical pathways. The exploration for such novel interactions is a critical step in fully understanding a compound's biological profile. Computational methods, such as ReactPRED and RetroPath2.0, can be used to predict potential novel biochemical pathways. biorxiv.org However, current research has predominantly focused on the role of this compound as a metabolite of trimethoprim and its activity against DHFR. There is no significant evidence in the reviewed literature to suggest that it has other primary biochemical targets. Identifying potential off-target effects would require broad-based screening against a panel of enzymes and receptors, as well as advanced cellular assays to detect unexpected phenotypic changes or pathway perturbations. nih.gov

Molecular Interactions at the Enzyme Active Site

The inhibitory activity of this compound, a major metabolite of the antibacterial drug Trimethoprim, is fundamentally determined by its molecular interactions within the active site of the target enzyme, Dihydrofolate Reductase (DHFR). To comprehend the mechanism of this metabolite, it is essential first to understand the binding of the parent compound, Trimethoprim.

Trimethoprim is a competitive inhibitor that binds with high affinity to the active site of bacterial DHFR, a large hydrophobic pocket also known as the folate-binding site. rcsb.org This binding prevents the natural substrate, dihydrofolate, from accessing the enzyme, thereby blocking the synthesis of tetrahydrofolate, a crucial precursor for DNA and protein synthesis. rcsb.org The affinity of Trimethoprim for bacterial DHFR is significantly enhanced by the presence of the cofactor NADPH. rcsb.org

The interaction of Trimethoprim with DHFR is characterized by a network of hydrogen bonds and hydrophobic interactions. The diaminopyrimidine ring of Trimethoprim is a critical moiety for binding. researchgate.net It forms several key hydrogen bonds with conserved amino acid residues in the DHFR active site. rcsb.org The benzyl ring of Trimethoprim engages in van der Waals and hydrophobic interactions with non-polar residues lining the active site pocket. rcsb.org

The metabolic conversion of Trimethoprim to this compound involves the O-demethylation of the 3'- and 4'-methoxy groups on the benzyl ring, replacing them with hydroxyl groups. This structural alteration significantly impacts the molecule's interaction with the DHFR active site. While the essential 2,4-diaminopyrimidine (B92962) moiety responsible for the primary hydrogen bonding interactions remains intact, the changes on the benzyl ring modify the binding affinity. vulcanchem.com

Detailed research findings on the specific interactions are summarized in the tables below, comparing the established interactions of Trimethoprim with the inferred interactions of its dihydroxy metabolite.

Table 1: Key Amino Acid Residues in E. coli DHFR Interacting with Inhibitors

| Interacting Residue | Interaction with Trimethoprim | Inferred Interaction with this compound | Interaction Type |

| Asp27 | Strong Hydrogen Bond with N1 and amino group of pyrimidine (B1678525) ring | Retained Hydrogen Bond | Hydrogen Bond |

| Phe31 | Hydrophobic Interaction with benzyl ring | Altered Hydrophobic Interaction | Hydrophobic |

| Ile50 | van der Waals forces | Retained | van der Waals |

| Leu54 | Hydrophobic Interaction | Altered Hydrophobic Interaction | Hydrophobic |

| Ser49 | Water-mediated Hydrogen Bond | Potential for direct or water-mediated Hydrogen Bond | Hydrogen Bond |

| Ile94 | Hydrophobic Interaction with benzyl ring | Altered Hydrophobic Interaction | Hydrophobic |

Data inferred from the known interactions of Trimethoprim and the structural changes in its metabolite.

Table 2: Summary of Molecular Interactions

| Interaction Type | Trimethoprim | This compound | Consequence of Structural Change |

| Hydrogen Bonding | Critical interactions via the diaminopyrimidine ring with residues like Asp27. rcsb.orgresearchgate.net | Key interactions via the diaminopyrimidine ring are retained. vulcanchem.com Potential for new H-bonds via 3',4'-hydroxyl groups. | The fundamental anchoring via the pyrimidine ring is preserved. |

| Hydrophobic Interactions | Extensive interactions between the trimethoxybenzyl ring and hydrophobic residues (e.g., Phe31, Leu54, Ile94). | Significantly reduced due to the replacement of methoxy groups with more polar hydroxyl groups. | Loss of favorable hydrophobic contacts, leading to diminished binding affinity. vulcanchem.com |

| van der Waals Forces | Contributes to the overall fit and stability within the active site pocket. | Retained, but the overall shape and electronic distribution of the benzyl ring portion is altered. | Change in steric and electronic complementarity with the active site. |

Structure Activity Relationship Sar Studies of 3 ,4 Dihydroxytrimethoprim and Analogs

Influence of Hydroxyl Group Positioning on Biochemical Activity

The position of hydroxyl groups on the phenyl ring of trimethoprim (B1683648) (TMP) analogs significantly impacts their biochemical activity. The dihydroxyphenyl moiety is a key area for chemical modification to probe and enhance interactions with enzymatic targets.

Systematic Chemical Modifications of the Dihydroxyphenyl Moiety

Systematic modifications of the dihydroxyphenyl portion of 3',4'-dihydroxytrimethoprim have been a central theme in SAR studies. Research has demonstrated that the placement of hydroxyl groups is not arbitrary and has a direct correlation with the compound's inhibitory potential against target enzymes like dihydrofolate reductase (DHFR). For instance, the replacement of the 4-methoxy group in trimethoprim with a hydroxyl group, as seen in 4-hydroxy trimethoprim, can influence its interaction with the enzyme's active site.

Further modifications, such as the introduction of additional hydroxyl groups or other substituents, have been explored to optimize these interactions. The synthesis of various analogs with different substitution patterns on the benzyl (B1604629) ring allows for a comprehensive analysis of how these changes affect biological activity. nih.govrsc.orgmdpi.com For example, the synthesis of a library of analogs where the N-terminal lipid is replaced with linear achiral fatty acids has been used to determine optimal lipid chain lengths for activity. nih.gov These systematic approaches are crucial for building a detailed SAR profile.

SAR Profiling against Identified Enzymatic Targets

The primary enzymatic target for trimethoprim and its analogs is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. ekb.egmdpi.com The 2,4-diaminopyrimidine (B92962) moiety of these compounds is crucial for binding to key residues in the DHFR active site, such as Asp27, Ile5, and Phe92. ekb.eg

SAR studies have revealed that modifications to the benzyl ring directly influence the binding affinity to DHFR. For example, substituting the 4-methoxy group with benzyloxy or phenylethanone groups has been shown to enhance interactions within the DHFR binding site, leading to increased antibacterial activity. ekb.eg Similarly, the introduction of an amide bond into trimethoprim analogs has been found to increase their affinity for human DHFR. nih.govmdpi.com The inhibitory activity of these analogs is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity. The table below summarizes the IC50 values for some trimethoprim analogs against human DHFR. mdpi.com

| Compound | IC50 (µM) against hDHFR |

| Trimethoprim (TMP) | 55.26 |

| Analog 1 | 21.78 |

| Analog 2 | 0.99 |

| Analog 3 | 0.72 |

| Analog 4 | 1.02 |

| Analog 5 | 15.94 |

| Analog 6 | 15.09 |

| Methotrexate (MTX) | 0.08 |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound and its analogs plays a pivotal role in their biological activity. ucalgary.canih.gov Conformational analysis examines the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. ucalgary.cawikipedia.org These different arrangements, known as conformers or rotamers, can have varying energy levels and, consequently, different affinities for their biological targets. wikipedia.orgnih.gov

The flexibility of the bond linking the pyrimidine (B1678525) and dihydroxyphenyl rings allows the molecule to adopt various conformations. The relative orientation of these two ring systems is crucial for fitting into the binding pocket of the target enzyme. For instance, the anti-conformation, where the two rings are positioned opposite to each other, is often the most stable and biologically active form for many diarylpyrimidine inhibitors. wikipedia.org The study of these conformations, often through techniques like Newman projections and analysis of chair conformations in cyclic systems, helps in understanding how the molecule presents its key interacting groups to the enzyme's active site. ucalgary.caorganicchemistrytutor.com The stability of these conformations can be influenced by intramolecular hydrogen bonds, which can help to lock the molecule into a specific, biologically active shape. nih.gov

Computational SAR Modeling

Computational methods are increasingly used to model and predict the structure-activity relationships of this compound and its analogs. These in silico techniques provide valuable insights that can guide the design of new and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Derivation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comscribd.com The process involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model, and validation of the model's predictive power. mdpi.comu-strasbg.frnih.gov

For trimethoprim analogs, QSAR studies have been employed to understand the structural requirements for potent DHFR inhibition. nih.gov These models often use descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics of the molecules. imist.ma For example, a QSAR study on 5-(substituted benzyl)-2,4-diaminopyrimidines revealed that the molar refractivity of substituents on the benzyl ring contributes significantly to their binding affinity to E. coli DHFR. nih.gov The Hansch equation is a classic example of a QSAR model that relates biological activity to parameters like lipophilicity (log P), electronic effects (σ), and steric factors (Es). scribd.com

The reliability of a QSAR model is assessed through rigorous validation, often involving an external test set of compounds that were not used in the model's development. u-strasbg.fr A well-validated QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. imist.ma

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govplos.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are common to a set of active molecules. koreascience.krfrontiersin.orgmdpi.com

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov For trimethoprim analogs, pharmacophore models can be generated based on the structures of known active inhibitors. These models can then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. plos.orgmdpi.com

Computational and Theoretical Investigations of 3 ,4 Dihydroxytrimethoprim

Molecular Docking Studies with Target Enzymes (e.g., DHFR)

No published molecular docking studies were found for 3',4'-Dihydroxytrimethoprim. Such studies on other Trimethoprim (B1683648) derivatives typically investigate how the molecule fits into the active site of the Dihydrofolate Reductase (DHFR) enzyme nih.govnih.gov.

Information regarding the predicted binding orientation, hydrogen bonds, hydrophobic interactions, or other key intermolecular interactions between this compound and DHFR is not available in the scientific literature. For comparison, studies on related molecules often identify critical interactions with amino acid residues like Glu-30 and Phe-34 within the enzyme's active site nih.govmdpi.com.

There are no available data on the binding energy calculations (e.g., kcal/mol) or the process of energy minimization for a this compound-DHFR complex. These calculations are typically used to predict the binding affinity and stability of the complex nih.govmdpi.com.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

No molecular dynamics (MD) simulation studies for this compound complexed with any enzyme have been found in the literature. MD simulations are used to analyze the stability and dynamic behavior of the ligand-protein complex over time mdpi.com.

Data from analyses such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) for a this compound-enzyme complex are not available. These analyses would typically provide insight into the stability of the complex and the flexibility of its components during the simulation mdpi.com.

There is no information on the evaluation of solvent effects or the binding thermodynamics (e.g., free energy calculations like MM/PBSA or MM/GBSA) for this compound.

Quantum Chemical Calculations

No quantum chemical calculation studies, such as Density Functional Theory (DFT), were found for this compound. These calculations are often used to determine the electronic properties, molecular orbital energies (HOMO-LUMO), and electrostatic potential of a molecule to understand its reactivity and structure.

Derivation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational quantum chemistry methods are employed to calculate various electronic properties, known as reactivity descriptors, which help in understanding and predicting the interactions of a molecule with biological systems. For this compound, these descriptors can be derived to elucidate its reactivity and potential sites of metabolic attack.

Key electronic structure and reactivity descriptors that can be computationally derived for this compound include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the presence of electron-donating hydroxyl groups on the benzene ring would be expected to raise the HOMO energy, potentially leading to a smaller energy gap compared to the parent drug, Trimethoprim, and thus, increased reactivity.

Mulliken Atomic Charges: The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Mulliken charge analysis can identify the most electropositive and electronegative centers in this compound. These charge distributions are critical for understanding electrostatic interactions with biological macromolecules, such as enzymes and receptors. The oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the pyrimidine (B1678525) ring, are expected to carry significant negative charges, making them potential sites for interaction with electrophilic species.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms of the amino and hydroxyl groups.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar phenolic compounds, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | A measure of the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Prediction of Potential Metabolic and Biotransformation Pathways

Computational tools play a significant role in predicting the metabolic fate of drug molecules. By simulating the interaction of a compound with drug-metabolizing enzymes, it is possible to identify potential sites of metabolism and predict the structures of the resulting metabolites. For this compound, which is itself a metabolite of Trimethoprim, computational models can be used to predict its further biotransformation.

The primary metabolism of Trimethoprim involves O-demethylation and N-oxidation. The formation of this compound occurs through the demethylation of the methoxy groups on the benzene ring. Computational approaches can help predict the subsequent metabolic pathways for this dihydroxy metabolite:

Phase I Metabolism: Computational models can predict the likelihood of further oxidation, reduction, or hydrolysis reactions. For this compound, the two hydroxyl groups on the catechol-like ring make it a substrate for further oxidation. Computational docking studies with cytochrome P450 (CYP) enzymes can help identify the specific isoforms responsible for its metabolism and the preferred sites of oxidation. The reactivity descriptors discussed in the previous section, such as the Mulliken charges and MEP, can also pinpoint atoms that are more susceptible to enzymatic attack.

Phase II Metabolism: The hydroxyl groups of this compound are prime targets for conjugation reactions, which are a major pathway for the detoxification and elimination of xenobiotics. In silico models can predict the likelihood of glucuronidation and sulfation at the hydroxyl positions. These models often consider the accessibility of the hydroxyl groups and the electronic properties of the molecule to estimate the reactivity towards conjugating enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

The following table outlines the potential biotransformation pathways for this compound that could be predicted using computational methods.

| Metabolic Pathway | Predicted Metabolite | Computational Approach |

| Oxidation | Quinone derivative | Docking with CYP enzymes, calculation of bond dissociation energies. |

| Glucuronidation | 3'-O-glucuronide or 4'-O-glucuronide | Docking with UGTs, analysis of steric and electronic factors. |

| Sulfation | 3'-O-sulfate or 4'-O-sulfate | Docking with SULTs, evaluation of substrate fitness. |

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method that is widely used to study the electronic structure and properties of molecules. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and the reactivity descriptors mentioned earlier. The application of DFT to this compound can offer deep insights into its chemical behavior.

Specific applications of DFT in the study of this compound include:

Geometry Optimization: DFT can be used to determine the most stable three-dimensional conformation of the this compound molecule. This is a crucial first step for all other computational analyses, as the molecular geometry influences its electronic properties and interactions with other molecules.

Calculation of Spectroscopic Properties: DFT can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

Modeling Reaction Mechanisms: DFT is particularly useful for studying the mechanisms of chemical reactions. For instance, it can be used to model the enzymatic reactions involved in the metabolism of this compound. By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the most favorable metabolic pathways. A study on the indirect photodegradation of Trimethoprim by hydroxyl radicals utilized DFT to investigate reaction mechanisms, providing a framework for how similar studies could be applied to its metabolites. nih.gov

Analysis of Intermolecular Interactions: DFT can be employed to study the non-covalent interactions between this compound and biological targets, such as enzymes. This can help in understanding the binding affinity and specificity of the molecule.

The use of DFT provides a robust theoretical foundation for understanding the chemical and biological properties of this compound. While specific DFT studies on this particular metabolite are not widely published, the well-established application of DFT to the parent compound, Trimethoprim, demonstrates the potential and methodology for such investigations. nih.gov

Analytical Methodologies for 3 ,4 Dihydroxytrimethoprim

Chromatographic Techniques for Separation and Quantification of 3',4'-Dihydroxytrimethoprim

The separation and quantification of this compound, a significant metabolite of the antibacterial agent Trimethoprim (B1683648), relies on advanced chromatographic techniques. These methods are essential for studying its formation, and characterizing its physicochemical properties. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the cornerstone for the analysis of Trimethoprim and its metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound is critical for its accurate quantification in various matrices. While specific methods exclusively for this compound are not extensively detailed in the literature, the principles of method development can be extrapolated from established methods for the parent compound, Trimethoprim, and its other metabolites.

A typical HPLC method for Trimethoprim and its metabolites involves a reverse-phase C18 column. historymedjournal.com The mobile phase is often a gradient or isocratic mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). historymedjournal.comscispace.com The selection of the buffer and its pH is crucial for achieving optimal separation, as Trimethoprim and its hydroxylated metabolites are ionizable compounds.

For instance, a mobile phase consisting of a mixture of acetonitrile and a buffer solution is commonly employed. historymedjournal.com The buffer, such as sodium acetate (B1210297), helps to control the pH and improve peak shape. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for separating a mixture of compounds with varying polarities, such as Trimethoprim and its more polar hydroxylated metabolites.

The detection of this compound is typically achieved using a UV detector. The wavelength of detection is selected based on the UV absorbance spectrum of the compound. For Trimethoprim, detection is often carried out at wavelengths around 254 nm. nih.gov

The following table outlines typical parameters for an HPLC method suitable for the analysis of Trimethoprim and its metabolites, which could be adapted for this compound.

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., sodium acetate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled (e.g., 45 °C) |

This table presents a generalized HPLC method based on published methods for Trimethoprim and its related compounds.

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the analysis of this compound is not commonly reported in the scientific literature. This is primarily due to the low volatility and polar nature of the compound, which make it unsuitable for direct GC analysis without derivatization. Derivatization is a chemical modification process to increase the volatility and thermal stability of an analyte. While GC methods have been developed for some drug metabolites, the additional step of derivatization can introduce complexity and potential for analytical errors. Therefore, liquid chromatography-based methods are generally preferred for the analysis of polar compounds like this compound.

Advanced Separation Techniques (e.g., Ultra-High-Performance Liquid Chromatography, UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

While specific UHPLC methods for this compound are not widely documented, the principles of UHPLC are highly applicable to the analysis of Trimethoprim and its metabolites. A UHPLC method for these compounds would likely involve a sub-2 µm C18 column and a rapid gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

The advantages of using UHPLC for the analysis of this compound would include:

Improved Resolution: Better separation from the parent drug and other metabolites.

Increased Sensitivity: The ability to detect lower concentrations of the analyte.

Faster Analysis Times: Significant reduction in the time required for each analysis, allowing for higher sample throughput.

A study on the quantification of serum sulfamethoxazole (B1682508) and trimethoprim utilized an ultra-fast solid-phase extraction tandem mass spectrometry method, highlighting the trend towards high-throughput analysis where UHPLC can play a crucial role. researchgate.netnih.gov

Mass Spectrometry (MS) Characterization and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes an indispensable tool for the identification and quantification of drug metabolites.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices. The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection parameters.

The liquid chromatography component would be similar to the HPLC and UHPLC methods described earlier, focusing on achieving good separation of the analyte from interfering substances. For the mass spectrometry component, the instrument would typically be operated in positive electrospray ionization (ESI) mode, as Trimethoprim and its metabolites are basic compounds that readily form positive ions.

In an LC-MS/MS experiment, a specific precursor ion (the protonated molecule of this compound, [M+H]+) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to one or more product ions is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity and sensitivity.

A study on the fragmentation of Trimethoprim using ESI-MS showed that the ion transition m/z 291 → 230 is a characteristic fragmentation pattern. researchgate.net For this compound, the precursor ion would have a higher mass due to the additional hydroxyl groups, and its fragmentation pattern would need to be determined to establish a selective MRM transition.

The following table summarizes the key aspects of an LC-MS/MS method for the analysis of Trimethoprim and its metabolites.

| Parameter | Description |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ of the analyte |

| Product Ion(s) | Characteristic fragment ions of the analyte |

| Collision Gas | Typically Argon or Nitrogen |

| Sample Preparation | Solid-phase extraction (SPE) or protein precipitation |

This table outlines the general parameters for an LC-MS/MS method applicable to the analysis of Trimethoprim metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. ucdavis.edu This capability is invaluable for the identification and structural elucidation of unknown metabolites. By determining the precise mass of a metabolite, its elemental composition can be confidently predicted, which is a crucial first step in identifying its structure.

For this compound, HRMS can be used to confirm its elemental formula (C14H18N4O5). Furthermore, by analyzing the fragmentation patterns obtained in an HRMS/MS experiment, detailed structural information can be obtained to confirm the positions of the hydroxyl groups on the trimethoxybenzyl ring.

A study on the systematic identification of Trimethoprim metabolites in lettuce utilized HRMS to identify 30 different metabolites, demonstrating the power of this technique in metabolite profiling. d-nb.info While this study was not in a clinical matrix, the analytical approach is directly relevant. Another study used LC-MS and tandem MS to characterize impurities and degradants of Trimethoprim, showcasing the utility of mass spectrometry in structural elucidation. nih.gov

The mass spectrum of 4-Hydroxytrimethoprim, a closely related metabolite, is available in the MassBank database (accession MSBNK-BAFG-CSL2311093878), showing a precursor m/z of 307.1401 for [M+H]+. massbank.eu This information can serve as a valuable reference for the analysis of this compound, which would be expected to have a precursor ion with a higher mass corresponding to its elemental formula.

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)

The structural elucidation of this compound, a key metabolite of the antibacterial agent Trimethoprim, relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic structure, which collectively confirm its identity. While specific experimental data for this metabolite is sparse in publicly accessible literature, its spectroscopic characteristics can be inferred from the well-documented spectra of the parent compound, Trimethoprim, and related molecules containing the 3,4-dihydroxybenzyl (catechol) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and dihydroxybenzyl rings. The conversion of the 3'- and 4'-methoxy groups of Trimethoprim to hydroxyl groups would lead to significant changes in the spectrum. The disappearance of the methoxy (B1213986) proton signals (typically around 3.7-3.9 ppm in Trimethoprim) and the appearance of new, broad signals for the hydroxyl protons would be a primary indicator of the transformation. Furthermore, the chemical shifts of the aromatic protons on the benzyl (B1604629) ring (H-2', H-5', and H-6') would be altered due to the change in electronic environment caused by the replacement of electron-donating methoxy groups with hydroxyl groups.

The ¹³C NMR spectrum would similarly reflect these structural changes. The signals for the methoxy carbons in Trimethoprim would be absent, and the signals for the C-3' and C-4' carbons would shift significantly due to the direct attachment of the more electron-withdrawing hydroxyl groups. The table below outlines the predicted ¹H NMR chemical shifts for this compound, based on data from the parent compound and related dihydroxybenzyl structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-6 | ~7.5-7.8 | Singlet | Proton on the pyrimidine ring. |

| Aromatic H (benzyl ring) | ~6.5-6.8 | Multiplet | Protons on the dihydroxy-substituted ring. |

| -NH₂ | ~5.8-6.2 | Broad Singlet | Protons of the amino groups on the pyrimidine ring. |

| -OH | ~8.5-9.5 | Broad Singlet | Protons of the phenolic hydroxyl groups; shift is concentration and solvent dependent. |

| -CH₂- | ~3.5-3.7 | Singlet | Methylene (B1212753) bridge protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be distinguished from that of Trimethoprim primarily by the presence of strong absorptions related to the hydroxyl groups.

Key expected IR absorption bands are detailed in the following table. The most telling feature would be a broad absorption band in the high-frequency region (3200-3600 cm⁻¹), characteristic of O-H stretching in the phenolic hydroxyl groups. libretexts.org This band is absent in the spectrum of Trimethoprim. Additionally, C-O stretching vibrations associated with the phenolic groups would appear in the fingerprint region (around 1200-1300 cm⁻¹). The characteristic peaks for the amino groups (N-H stretching) and the aromatic rings (C=C stretching) would also be present. compoundchem.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3200-3600 (broad) | O-H (Phenolic) | Stretching |

| 3100-3500 (medium) | N-H (Amine) | Stretching |

| 3000-3100 (weak) | C-H (Aromatic) | Stretching |

| 2850-2960 (weak) | C-H (Aliphatic -CH₂-) | Stretching |

| ~1600-1650 | C=N, C=C | Ring Stretching |

| ~1500-1580 | C=C (Aromatic) | Ring Stretching |

| ~1200-1300 | C-O (Phenolic) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The parent compound, Trimethoprim, typically exhibits a maximum absorption (λ_max) at approximately 271 nm in acidic solution. iscientific.orgbrieflands.com

The conversion of two methoxy groups to hydroxyl groups on the benzyl ring to form this compound is expected to cause a bathochromic (red) shift in the λ_max. This is because the hydroxyl groups can also act as powerful auxochromes, influencing the electronic transitions of the aromatic system. For comparison, compounds with a catechol (3,4-dihydroxybenzene) structure often show absorption maxima at longer wavelengths than their methoxy-substituted counterparts. The exact λ_max would be dependent on the pH of the solvent, as deprotonation of the phenolic hydroxyl groups in basic conditions would cause a further red shift. researchgate.net

Table 3: Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Compound | Expected λ_max (nm) | Solvent/pH Condition |

| Trimethoprim | ~271 | Acidic/Neutral |

| This compound | >280 | Acidic/Neutral |

| This compound | >295 | Basic |

Sample Preparation and Extraction Strategies from Biological and Research Matrices

The accurate quantification and identification of this compound in complex biological and research matrices, such as plasma, urine, or tissue homogenates, necessitates effective sample preparation. researchgate.net The primary goals of these extraction strategies are to isolate the analyte from interfering endogenous substances (e.g., proteins, lipids, salts), concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the subsequent analytical instrumentation (e.g., HPLC, LC-MS). mdpi.com Given the polar nature of this compound, attributed to its two phenolic hydroxyl groups and two amino groups, specific extraction methodologies are required.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration that involves partitioning the analyte between a solid sorbent and a liquid mobile phase. libretexts.org The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

For a polar compound like this compound, several SPE modes could be employed:

Reversed-Phase (RP) SPE : This is the most common mode, using a nonpolar stationary phase (e.g., C18, C8, or polymeric sorbents like hydrophilic-lipophilic balance (HLB)). mdpi.com The aqueous sample is loaded under conditions that promote retention of the analyte (e.g., neutral or slightly acidic pH). Interfering polar compounds are washed away, and the analyte is then eluted with an organic solvent (e.g., methanol or acetonitrile).

Ion-Exchange SPE : Due to the presence of basic amino groups, cation-exchange SPE can be a highly selective method. nih.gov A mixed-mode sorbent, which combines both reversed-phase and ion-exchange properties (e.g., Oasis MCX), is particularly effective. ovid.com The sample is loaded at a low pH (e.g., <4) to ensure the amino groups are protonated (positively charged) and bind to the cation-exchange sites. A wash with an acidic organic solvent can remove neutral and acidic interferences, followed by elution with a basic organic solvent to neutralize the analyte and release it from the sorbent.

Normal-Phase (NP) SPE : This technique uses a polar stationary phase (e.g., silica, diol) and is suitable for extracting polar analytes from nonpolar organic solvents. nih.gov It is less common for direct extraction from aqueous biological fluids but can be used as a secondary clean-up step.

Table 4: Generic Solid-Phase Extraction Protocol for Polar Metabolites

| Step | Procedure | Purpose |

| 1. Conditioning | Pass organic solvent (e.g., methanol) through the sorbent. | To activate the sorbent by solvating the stationary phase. |

| 2. Equilibration | Pass water or buffer (matching sample pH) through the sorbent. | To prepare the sorbent for the aqueous sample. |

| 3. Loading | Apply the pre-treated biological sample to the cartridge. | To retain the analyte of interest on the sorbent. |

| 4. Washing | Pass a weak solvent (e.g., water, mild buffer) through the sorbent. | To remove unretained, interfering compounds. |

| 5. Elution | Pass a strong solvent (e.g., methanol, acetonitrile, basic methanol) through the sorbent. | To desorb and collect the purified analyte. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ukessays.com The efficiency of LLE depends on the analyte's partition coefficient (LogP) and the pH of the aqueous phase.

This compound is significantly more polar than its parent compound, Trimethoprim. This increased hydrophilicity makes its extraction into nonpolar organic solvents (e.g., hexane, ethyl acetate) challenging. To improve extraction efficiency, two main strategies can be employed:

pH Adjustment : The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte's functional groups. For this compound, adjusting the pH to a slightly basic value (e.g., pH 8-9) would neutralize the phenolic hydroxyl groups and the basicity of the amino groups, making the molecule less polar and more amenable to extraction into a moderately polar organic solvent.

Solvent Selection : A more polar organic solvent, such as a mixture of ethyl acetate and isopropanol (B130326) or methyl tert-butyl ether (MTBE), would be more effective than highly nonpolar solvents for extracting this hydrophilic metabolite.

A typical LLE procedure involves mixing the biological sample (with adjusted pH) with the extraction solvent, vortexing to facilitate partitioning, centrifuging to separate the layers, and then collecting the organic layer containing the analyte. sigmaaldrich.com

Microextraction Techniques

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvents and sample, offering advantages in terms of cost, environmental impact, and reduced sample volume requirements, which is crucial for pediatric or small-animal studies. nih.gov

Solid-Phase Microextraction (SPME) : In SPME, a fused-silica fiber coated with a stationary phase is exposed directly to the sample (direct immersion) or its headspace. nih.gov The analytes adsorb to the fiber, which is then transferred to the injection port of a chromatographic system for thermal desorption. For a polar metabolite like this compound in a biological fluid, a biocompatible polar fiber coating would be necessary for direct immersion SPME.

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis. For polar analytes, specific extraction solvents and conditions must be optimized.

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturization of SPE where the sorbent (1-4 mg) is packed directly into a syringe needle. nih.gov The sample is drawn through the sorbent and then ejected, followed by wash and elution steps using very small solvent volumes (10-50 µL). This technique can be easily automated and coupled online with LC-MS, making it highly efficient for high-throughput bioanalysis. researchgate.net MEPS with a mixed-mode or reversed-phase sorbent would be suitable for this compound. mdpi.com

Future Directions and Research Gaps in 3 ,4 Dihydroxytrimethoprim Research

Elucidation of Comprehensive Biotransformation Networks in Diverse Biological Systems

A primary area for future research is the comprehensive mapping of trimethoprim's biotransformation into its hydroxylated metabolites across a wider range of biological systems. While metabolism in the human liver is partially understood, knowledge regarding its fate in other organisms and tissues is limited.

Human Systems: In humans, trimethoprim (B1683648) undergoes oxidative metabolism, with the most significant products being the 3'- and 4'-demethylated metabolites. drugbank.com Studies using human liver microsomes (HLMs) have confirmed the formation of 3'-desmethyl-trimethoprim and 4'-desmethyl-trimethoprim, alongside other primary metabolites. nih.gov However, the complete network, including subsequent Phase II conjugation reactions of these hydroxylated metabolites in various human tissues, remains to be fully elucidated.

Non-Human Systems: The biotransformation of trimethoprim is not limited to humans. Research in higher plants, such as lettuce (Lactuca sativa L.), has identified a surprisingly complex metabolic fate. In one study, 30 different trimethoprim metabolites were identified, including 5 from Phase I (modification) and 25 from Phase II (conjugation) reactions. nih.gov Hydroxylation was found to be a prevalent Phase I reaction in plants, similar to humans. nih.gov Novel conjugation pathways, including with sesquiterpene lactones and abscisic acid, were suggested, highlighting the vast diversity of biotransformation networks in different biological kingdoms. nih.gov Further research is needed to explore these pathways in other environmentally relevant organisms, such as soil bacteria and aquatic algae, to understand the complete lifecycle and potential bioactivity of hydroxylated trimethoprim metabolites in the environment. nih.gov

In-depth Mechanistic Studies of Enzymatic Interactions and Reaction Pathways

Understanding which enzymes catalyze the formation of 3'- and 4'-hydroxylated trimethoprim metabolites and the mechanisms of these reactions is crucial. The cytochrome P450 (CYP) superfamily of enzymes is known to be central to this process.

In vitro studies have identified specific CYP isoenzymes responsible for trimethoprim's primary metabolism.

4'-Hydroxylation: The formation of 4'-desmethyl-trimethoprim is predominantly catalyzed by CYP3A4. nih.gov Inhibition studies with ketoconazole (B1673606), a potent CYP3A4 inhibitor, significantly reduced the formation of this metabolite. nih.gov

3'-Hydroxylation: The 3'-demethylation pathway appears to involve multiple P450 enzymes, with studies indicating that CYP2C9 is a significant contributor. drugbank.comnih.gov This reaction was shown to be correlated with CYP2C9 activity and was inhibited by sulfaphenazole (B1682705). nih.gov

Future research should focus on obtaining high-resolution structural data of these CYP enzymes in complex with trimethoprim to visualize the specific interactions that determine the site of metabolism (regioselectivity). Such studies would clarify why certain enzymes prefer the 3' or 4' position and provide a foundation for predicting the metabolic fate of new trimethoprim derivatives.

Table 1: Key Enzymes in the Formation of Hydroxylated Trimethoprim Metabolites

| Metabolite | Precursor Compound | Key Enzyme(s) | Biological System |

|---|---|---|---|

| 3'-Desmethyl-trimethoprim | Trimethoprim | CYP2C9 | Human Liver |

Development of Advanced Computational Models for Predictive Analysis

Computational modeling is an essential tool for predicting drug metabolism and pharmacokinetic properties, reducing the need for extensive experimental work. researchgate.neteurekaselect.com For trimethoprim, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its behavior in the body and predict drug-drug interactions (DDIs). nih.govnih.gov

These PBPK models incorporate key physiological parameters and drug-specific data, including metabolic pathways. nih.gov A key feature of existing trimethoprim models is the inclusion of metabolism by CYP3A4 and CYP2C8. nih.govnih.gov These models have successfully predicted DDIs with drugs that are substrates or inhibitors of these enzymes. nih.gov

The future in this area lies in refining these models with more granular data on the formation of specific metabolites like 3'- and 4'-hydroxy-trimethoprim. By incorporating reaction kinetics from in vitro enzymatic studies, these models can offer more accurate predictions of metabolite concentrations. Furthermore, the application of machine learning and quantitative structure-property relationship (QSPR) models could help predict the metabolic fate of novel antifolate compounds based on their chemical structure, accelerating the development of drugs with optimized metabolic profiles. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

A systems-level understanding of how trimethoprim and its metabolites affect biological systems requires the integration of multiple data types, known as a multi-omics approach. This involves combining genomics, proteomics, and metabolomics to create a holistic picture of the compound's activity.

Genomics: Genetic variations (polymorphisms) in CYP genes, such as CYP2C8 and CYP2C9, can lead to significant differences in how individuals metabolize trimethoprim. Integrating genomic data from patients with their metabolic profiles can help explain inter-individual variability in drug response and the production of hydroxylated metabolites.

Proteomics: This involves quantifying the levels of metabolic enzymes (like CYPs) present in tissues. This information can refine PBPK models by providing more accurate data on enzyme abundance, leading to better predictions of metabolite formation.

Metabolomics: Advanced analytical techniques can simultaneously measure trimethoprim and its full spectrum of metabolites (including 3'- and 4'-hydroxy-trimethoprim and their conjugates) in biological samples. nih.gov

By integrating these datasets, researchers can build comprehensive models that link an individual's genetic makeup and protein expression to their specific metabolic fingerprint after taking trimethoprim. This approach is critical for advancing personalized medicine, allowing for the prediction of metabolic profiles and potential adverse reactions in different patient populations.

Investigation of Stereoisomer-Specific Activities and Biotransformations

A significant and largely unexplored area is the role of stereochemistry in the biotransformation and activity of trimethoprim and its metabolites. While trimethoprim itself is not chiral, the development of new antifolate drugs has shown that stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements—can have vastly different biological activities and interactions with enzymes. nih.gov

It is plausible that the enzymatic reactions leading to the formation of hydroxylated metabolites could be stereoselective, meaning the enzyme may preferentially produce one stereoisomer over another. Furthermore, if chiral centers are introduced during metabolism, the resulting enantiomers could have different activities or be cleared from the body at different rates.

This represents a critical research gap. Future investigations should aim to:

Determine if the enzymatic hydroxylation of the trimethoprim scaffold can produce chiral centers.

Develop analytical methods to separate and quantify potential stereoisomers of hydroxylated metabolites.

Evaluate the biological activity (e.g., antibacterial potency, enzyme inhibition) of individual stereoisomers.

Understanding the stereoisomer-specific aspects of 3'- and 4'-hydroxylated trimethoprim is essential for a complete understanding of its pharmacology and toxicology.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3',4'-Dihydroxytrimethoprim |

| 3'-Desmethyl-trimethoprim |

| 4'-Desmethyl-trimethoprim |

| Abscisic Acid |

| Ketoconazole |

| Sulfamethoxazole (B1682508) |

| Sulfaphenazole |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3',4'-Dihydroxytrimethoprim, and what analytical techniques ensure structural fidelity and purity?

- Methodological Answer : Synthesis typically involves hydroxylation of Trimethoprim precursors using regioselective catalysts (e.g., cytochrome P450 enzymes or chemical oxidants). Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm), while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity thresholds should align with pharmacopeial standards (98.5–101.0% by anhydrous weight) . Reproducibility requires strict control of reaction conditions (pH, temperature) and stoichiometric ratios, as outlined in pharmacological synthesis protocols .

Q. How is this compound characterized for solubility and stability in preclinical studies?

- Methodological Answer : Solubility is assessed using shake-flask methods in buffered solutions (pH 1.2–7.4) at 37°C, followed by spectrophotometric quantification. Stability studies employ accelerated degradation protocols (e.g., exposure to heat, light, and oxidizing agents) with HPLC monitoring. Kinetic modeling (Arrhenius equation) predicts shelf-life under varying storage conditions. Detailed protocols for reagent preparation and statistical analysis of degradation products are critical, as per pharmaceutical research guidelines .

Advanced Research Questions

Q. What structural-activity relationships (SARs) differentiate this compound from Trimethoprim in targeting bacterial dihydrofolate reductase (DHFR)?

- Methodological Answer : Advanced SAR studies combine X-ray crystallography of DHFR-ligand complexes with molecular dynamics simulations. The hydroxyl groups at 3' and 4' positions are analyzed for hydrogen-bonding interactions with DHFR active sites (e.g., Asp27, Thr113). Comparative IC₅₀ assays under standardized conditions (e.g., Mueller-Hinton broth, 18–24 h incubation) quantify potency shifts. Data interpretation must account for bacterial strain variability (e.g., E. coli vs. S. aureus) and resistance-conferring mutations (e.g., F98Y in DHFR) .

Q. How can contradictory reports on this compound’s efficacy against Gram-negative pathogens be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental design, such as inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL), growth media (cation-adjusted vs. non-adjusted), or endpoint criteria (MIC vs. MBC). A meta-analysis approach, harmonizing data using standardized CLSI/EUCAST guidelines, is recommended. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify outliers, while controlled replication studies isolate confounding variables .

Q. What in vitro and ex vivo models best elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

- Methodological Answer :

- In vitro : Static time-kill assays (0–24 h) with frequent sampling (every 2–4 h) quantify bactericidal activity. Use logarithmic-phase cultures and validate with internal controls (e.g., Trimethoprim).